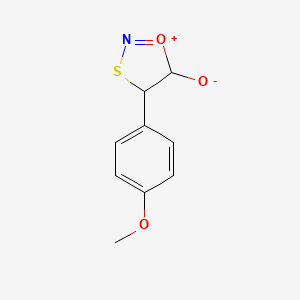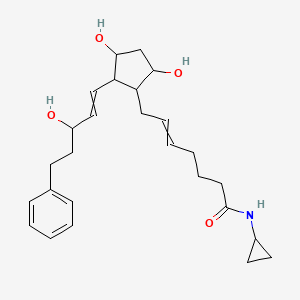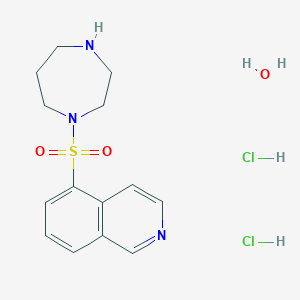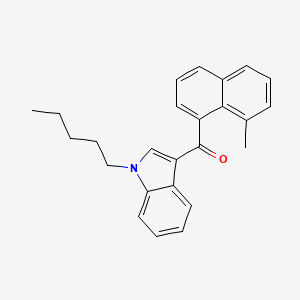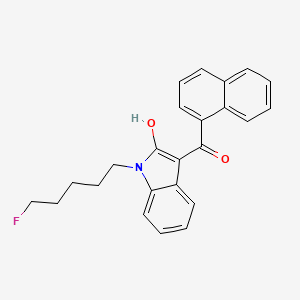
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a long-chain polyunsaturated alcohol This compound is characterized by its six conjugated double bonds and a hydroxyl group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often long-chain alkenes or alkynes.
Formation of Conjugated Double Bonds:
Hydroxylation: The terminal hydroxyl group is introduced through hydroxylation reactions, which can be performed using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyenes and their reactions.
Biology: Investigated for its potential role in biological membranes and its interaction with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol: Characterized by six conjugated double bonds and a terminal hydroxyl group.
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-one: Similar structure but with a terminal ketone group instead of a hydroxyl group.
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-amine: Similar structure but with a terminal amine group.
Uniqueness
(14E,17E,20E,23E,26,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is unique due to its specific combination of conjugated double bonds and a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C32H54O |
|---|---|
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
Clave InChI |
XLKSRDFTWSGSGI-SFGLVEFQSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCCCCCCCO |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
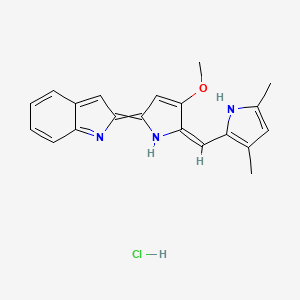

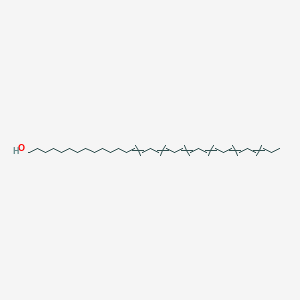
![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
